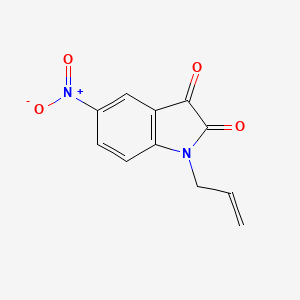

1-Allyl-5-nitroindoline-2,3-dione

Description

Properties

Molecular Formula |

C11H8N2O4 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

5-nitro-1-prop-2-enylindole-2,3-dione |

InChI |

InChI=1S/C11H8N2O4/c1-2-5-12-9-4-3-7(13(16)17)6-8(9)10(14)11(12)15/h2-4,6H,1,5H2 |

InChI Key |

GGEIZERBCURBLR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O |

Origin of Product |

United States |

Hybrid Molecule Approach:integrating the 5 Nitroisatin Pharmacophore with Other Known Bioactive Scaffolds is a Promising Strategy to Develop Novel Compounds with Unique Mechanisms of Action or Enhanced Potency.researchgate.netthis Approach Has Been Successfully Used to Create Isatin Based Hybrids with Antimicrobial and Anticancer Activities.

Computational Chemistry and Theoretical Studies of 1 Allyl 5 Nitroindoline 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

DFT has emerged as a important tool in predicting the molecular properties of isatin (B1672199) derivatives. dergipark.org.trresearchgate.net For 1-Allyl-5-nitroindoline-2,3-dione, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed understanding of its electronic landscape. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. In substituted isatins, the HOMO is typically localized on the benzene (B151609) ring, while the LUMO is centered on the pyrrole-dione moiety. The introduction of a nitro group, a strong electron-withdrawing group, at the C5 position is expected to significantly lower the energy of both the HOMO and LUMO of this compound compared to unsubstituted isatin. dergipark.org.truokerbala.edu.iq

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller energy gap suggests higher reactivity. dergipark.org.tr Studies on nitro-substituted indoline-2,3-diones have shown that the presence of the nitro group leads to a lower HOMO-LUMO energy gap, indicating increased kinetic reactivity. dergipark.org.tr This suggests that this compound would be more reactive than its non-nitrated counterpart.

Table 1: Predicted Frontier Molecular Orbital Energies for Isatin Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isatin (calculated) | -6.5 | -2.0 | 4.5 |

| 5-Nitroisatin (B147319) (calculated) | -7.2 | -3.1 | 4.1 |

| This compound (predicted) | -7.1 | -3.0 | 4.1 |

Note: Values for Isatin and 5-Nitroisatin are representative from literature and the values for this compound are predicted based on analogous structures.

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. For isatin derivatives, the most negative potential (red regions) is typically located around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. uokerbala.edu.iqresearchgate.net The region around the aromatic ring and the N-H group (or N-allyl group in this case) generally shows a positive potential (blue regions), making them sites for nucleophilic attack. researchgate.net

In this compound, the nitro group will further enhance the positive potential on the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. The carbonyl carbons remain highly electrophilic centers. The allyl group introduces a region of moderate electron density.

Conformational Analysis of the Allyl Moiety and its Stereoelectronic Effects

Stereoelectronic effects arise from the interaction of orbitals. In the case of this compound, hyperconjugation between the σ orbitals of the C-H bonds in the allyl group and the π* orbitals of the isatin ring system can contribute to the stability of certain conformations. imperial.ac.uk The specific preferred conformation would be a balance between steric hindrance and these stabilizing electronic interactions.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to investigate the mechanisms of reactions involving this compound. For instance, the electrophilic addition to the allyl double bond or nucleophilic addition to the carbonyl carbons can be modeled to determine the most likely reaction pathways and the structures of the transition states. nih.govijpsjournal.com

For example, in a reaction with a nucleophile, DFT calculations can help determine whether the C2 or C3 carbonyl group is more reactive and predict the activation energy for the reaction. Similarly, the regioselectivity of reactions involving the allyl group can be rationalized by analyzing the calculated transition state energies for different possible products.

Quantum Chemical Descriptors for Understanding Molecular Properties and Reactivity Trends

Various quantum chemical descriptors can be calculated to quantify the reactivity and properties of this compound. These descriptors provide a more quantitative understanding of the trends observed in FMO and ESP analysis.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Significance for this compound |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | The high electronegativity of the nitro and carbonyl groups will make the molecule a good electron acceptor. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A lower value, influenced by the nitro group, indicates higher reactivity. uokerbala.edu.iq |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher value suggests greater polarizability and reactivity. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. | Expected to be high due to the electron-withdrawing nature of the isatin core and the nitro group. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | The asymmetric nature and the presence of polar groups will result in a significant dipole moment. |

Studies on substituted isatins have shown that these descriptors correlate well with their observed biological activities and chemical reactivity. jocpr.com For this compound, these descriptors would collectively point towards a molecule with significant electrophilic character and a propensity to engage in various chemical reactions.

Biological Activity Studies of 1 Allyl 5 Nitroindoline 2,3 Dione: Mechanistic Insights in Vitro

Molecular Target Engagement and Ligand-Receptor Interactions in vitro

The biological effects of isatin (B1672199) derivatives are often attributed to their ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to the modulation of critical cellular signaling pathways.

Enzyme Inhibition and Activation Mechanisms in vitro

Isatin-based compounds have been identified as inhibitors of several key enzymes implicated in disease pathogenesis, particularly in cancer.

Kinases: A primary mode of action for many isatin derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. scielo.br Notably, derivatives of isatin have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are pivotal for cell cycle progression. iiarjournals.orgtandfonline.com For instance, indirubin, a dimer of isatin, and its analogues are potent inhibitors of CDKs. tandfonline.com Furthermore, isatin-containing compounds like Sunitinib are multi-kinase inhibitors, targeting receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. scielo.brfrontiersin.org Some isatin derivatives have also demonstrated inhibitory effects on phosphoinositide-3 kinase (PI3K), a key enzyme in a signaling pathway frequently dysregulated in cancer. frontiersin.org

Other Enzymes: Beyond kinases, isatin derivatives have been shown to inhibit other classes of enzymes. For example, certain isatin-based compounds exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and aromatase, which is crucial for estrogen biosynthesis. frontiersin.orgnih.gov Additionally, isatin derivatives have been investigated as inhibitors of carbonic anhydrases, particularly tumor-associated isoforms like hCA IX and hCA XII. nih.gov Some derivatives also show inhibitory potential against histone deacetylases (HDACs), which play a role in the epigenetic regulation of gene expression. nih.gov

| Enzyme Target | Effect of Isatin Derivatives | Example/Reference |

| Cyclin-Dependent Kinases (CDKs) | Inhibition, leading to cell cycle arrest. | Indirubin derivatives tandfonline.com |

| Receptor Tyrosine Kinases (RTKs) | Inhibition of angiogenesis and tumor growth. | Sunitinib scielo.brfrontiersin.org |

| Phosphoinositide-3 Kinase (PI3K) | Inhibition of cell signaling pathway. | Isatin-based imidazole (B134444) compounds frontiersin.org |

| Cyclooxygenase-2 (COX-2) | Inhibition of inflammation. | Isatin-based imidazole compounds frontiersin.org |

| Aromatase | Inhibition of estrogen biosynthesis. | Isatin-modified Calixarene derivatives nih.gov |

| Carbonic Anhydrases (hCA IX, XII) | Inhibition of tumor-associated isoforms. | Isatin-benzenesulfonamides nih.gov |

| Histone Deacetylases (HDACs) | Inhibition of epigenetic regulation. | Hybrid derivatives of isatin nih.gov |

Receptor Binding Affinities and Allosteric Modulation in vitro

The interaction of isatin derivatives with cellular receptors is another important aspect of their biological activity.

Estrogen Receptor (ER): Recent studies have highlighted the potential of isatin derivatives to act as estrogen receptor α (ERα) degraders. frontiersin.org One novel isatin derivative, 5i, has been shown to downregulate ERα protein levels in a dose-dependent manner in ER-positive breast cancer cells. frontiersin.org This suggests a potential therapeutic application for this class of compounds in hormone-dependent cancers. frontiersin.org

Other Receptors: Research has also indicated that isatin itself can interact with atrial natriuretic peptide (ANP) receptors, potentially antagonizing ANP function and its associated signaling pathways. nih.gov

Cellular Pathway Modulation and Biological Process Perturbation in Model Systems in vitro

The molecular interactions of isatin derivatives translate into significant effects on cellular processes, most notably apoptosis and the cell cycle. These effects are central to their observed anticancer activity.

Investigation of Apoptosis Induction Pathways in vitro

A hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Isatin derivatives have been shown to trigger apoptosis through various mechanisms.

Mitochondrial Pathway: A common route of apoptosis induction by isatin derivatives involves the intrinsic or mitochondrial pathway. nih.gov This is often characterized by a decrease in the mitochondrial membrane potential and a change in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govmdpi.com Studies have demonstrated that treatment with certain isatin derivatives leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. nih.govnih.gov Specifically, the activation of caspase-3 and caspase-9 has been frequently observed following treatment with isatin derivatives. nih.govnih.gov

Cell Cycle Arrest and Proliferation Inhibition Mechanisms in vitro

In addition to inducing apoptosis, isatin derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

G2/M Phase Arrest: A recurrent finding in studies on isatin derivatives is their ability to cause cell cycle arrest at the G2/M phase. nih.govnih.gov This prevents the cells from entering mitosis and subsequently leads to cell death. The arrest at this phase is often associated with the downregulation of key regulatory proteins such as CDK1 and cyclin B. nih.gov By interfering with the machinery that drives cell division, these compounds effectively inhibit tumor growth. Some isatin derivatives have also been reported to induce cell cycle arrest at the S phase. researchgate.net

| Cellular Process | Mechanism of Action by Isatin Derivatives | Key Proteins Involved |

| Apoptosis | Induction of the intrinsic mitochondrial pathway. | Bax (upregulation), Bcl-2 (downregulation), Caspase-3, Caspase-9 (activation) nih.govnih.govnih.gov |

| Cell Cycle | Arrest at the G2/M phase. | CDK1, Cyclin B (downregulation) nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies for Observed Biological Effects In Vitro

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of isatin derivatives influences their biological activity and for guiding the design of more potent and selective compounds.

The isatin scaffold possesses several positions (N1, C3, C5) that can be readily modified to generate a diverse range of derivatives. researchgate.net SAR studies have revealed that the nature and position of substituents on the isatin ring play a significant role in determining the anticancer efficacy.

Substitution at N1: Alkylation or arylation at the N1 position of the isatin ring has been shown to influence the cytotoxic activity. For example, the introduction of a benzyl (B1604629) group at N1 has been explored in the development of novel anticancer agents. frontiersin.org

Substitution at C3: The C3 carbonyl group of isatin is a key site for chemical modification, often through condensation reactions to form Schiff bases or hydrazones. mdpi.comresearchgate.net These modifications can lead to compounds with enhanced biological activities.

Substitution at C5: The C5 position of the isatin ring is another important site for substitution. The introduction of halogen atoms (e.g., chloro, bromo) or other functional groups at this position has been shown to modulate the anticancer properties. researchgate.netnih.gov For instance, halogen substituents at the C5 position have been found to be potent in some series of isatin derivatives. researchgate.net The nitro group at the C5 position in 1-Allyl-5-nitroindoline-2,3-dione is also expected to significantly influence its electronic properties and biological activity.

Identification of Key Pharmacophoric Features Governing in vitro Activity

The biological activity of isatin derivatives is intrinsically linked to their structural features, which dictate their interactions with various biomolecular targets. For this compound, the key pharmacophoric elements can be dissected into three main components: the isatin core, the N1-allyl substituent, and the C5-nitro group.

The isatin (1H-indole-2,3-dione) core itself is a crucial pharmacophore. researchgate.net Its structure, featuring a planar aromatic ring fused to a five-membered ring containing an amide and a ketone, allows for various non-covalent interactions. The two carbonyl groups at positions 2 and 3 are key hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions with amino acid residues in the active sites of enzymes or receptors. mdpi.com The NH group of the isatin core can act as a hydrogen bond donor. mdpi.com

The N1-allyl substituent introduces a flexible, hydrophobic moiety at the nitrogen atom of the isatin core. The allyl group (–CH₂–CH=CH₂) can engage in van der Waals and hydrophobic interactions within a binding pocket. The presence of a substituent at the N1 position is a common strategy in the design of isatin-based bioactive compounds to modulate their physicochemical properties, such as lipophilicity and cell permeability, and to explore specific binding interactions. nih.gov For instance, the introduction of a morpholinomethyl group at the N1 position of 5-nitroindole-2,3-dione-3-thiosemicarbazones was found to enhance their cytotoxic activity against cancer cell lines. nih.gov

Impact of Substituent Variations on Ligand-Target Interactions in vitro

The in vitro biological activity of isatin derivatives can be significantly altered by modifying the substituents at various positions. Understanding these structure-activity relationships (SAR) is fundamental for designing more potent and selective compounds.

Substitutions at the N1-position: The nature of the substituent at the N1 position of the isatin ring plays a pivotal role in determining the biological activity. Studies on various N-substituted 5-nitroisatins have demonstrated that this position can be modified to enhance potency. For example, in a series of 5-nitroindole-2,3-dione-3-thiosemicarbazones, the introduction of a 1-morpholinomethyl or 1-piperidinomethyl group led to compounds with significant cytotoxic activity against a panel of human tumor cell lines. nih.gov The most active compound in this series was 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, which showed marked effects on non-small cell lung cancer and leukemia cell lines. nih.gov This suggests that the size and nature of the N1-substituent are critical for optimal interaction with the biological target. The allyl group in this compound, being relatively small and hydrophobic, would be expected to influence the compound's binding affinity and selectivity compared to larger or more polar substituents.

Substitutions at the C3-position: The C3 carbonyl group of the isatin core is a common site for modification, often through condensation reactions to form Schiff bases or hydrazones. These modifications can dramatically impact biological activity. For instance, condensation of 5-nitro-1H-indole-2,3-dione with N-substituted-thiosemicarbazides yielded a series of 3-thiosemicarbazone derivatives with notable anticancer activity. nih.gov The substituents on the thiosemicarbazone moiety further modulate this activity.

Substitutions on the Aromatic Ring: The 5-nitro group is a key determinant of activity. In a study on CDK2 inhibitors, 5-nitroisatin (B147319) derivatives were found to be particularly effective, with the nitro group participating in crucial hydrogen bonding interactions. nih.gov The substitution pattern on the isatin aromatic ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding to target proteins.

The following table summarizes the in vitro anticancer activity of some representative 5-nitroisatin derivatives, illustrating the impact of substituent variations.

| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Target Cell Line | Activity (log10GI50) |

| 4l | -CH₂-Morpholine | =N-NH-CS-NH-p-Cl-Ph | -NO₂ | HOP-62 (Non-Small Cell Lung) | < -8.00 |

| 4l | -CH₂-Morpholine | =N-NH-CS-NH-p-Cl-Ph | -NO₂ | HL-60(TB) (Leukemia) | -6.30 |

| 4l | -CH₂-Morpholine | =N-NH-CS-NH-p-Cl-Ph | -NO₂ | MOLT-4 (Leukemia) | -6.18 |

Data sourced from a study on 5-nitroindole-2,3-dione derivatives. nih.gov

Design Principles for Optimizing in vitro Biological Activity

Based on the structure-activity relationships observed for 5-nitroisatin derivatives, several design principles can be formulated to optimize their in vitro biological activity.

Advanced Analytical and Spectroscopic Techniques for Structural Characterization and Elucidation of 1 Allyl 5 Nitroindoline 2,3 Dione and Its Derivatives

X-ray Crystallography for Determination of Solid-State Molecular Structure and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 1-Allyl-5-nitroindoline-2,3-dione is not publicly available, analysis of the closely related compound, 1-Allyl-5-chloroindoline-2,3-dione, provides significant insights into the expected molecular geometry and packing.

The crystallographic data for 1-Allyl-5-chloroindoline-2,3-dione reveals an orthorhombic crystal system. A key feature is the near-perpendicular orientation of the allyl group relative to the plane of the indoline-2,3-dione ring system. This conformation minimizes steric hindrance and dictates the intermolecular interactions within the crystal lattice. It is highly probable that this compound would adopt a similar conformation, with the electron-withdrawing nitro group at the 5-position influencing the electronic distribution and potentially the intermolecular packing through dipole-dipole interactions.

Table 1: Predicted Crystallographic Data for this compound (based on 1-Allyl-5-chloroindoline-2,3-dione)

| Parameter | Predicted Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | ~31 |

| b (Å) | ~8 |

| c (Å) | ~8.5 |

| V (ų) | ~2100 |

| Z | 8 |

Note: These values are extrapolated from a related compound and await experimental verification.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and spatial relationships of atoms within a molecule in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the allyl and aromatic protons. The aromatic protons will appear in the downfield region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group. The allyl group will exhibit characteristic signals for the methylene (B1212753) and vinyl protons.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for the carbonyl carbons of the dione (B5365651) moiety at the most downfield region, followed by the aromatic carbons, and finally the aliphatic carbons of the allyl group. The presence of the nitro group is expected to shift the resonance of the C5 carbon to a lower field.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the allyl group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is instrumental in establishing the connectivity across quaternary carbons, such as the carbonyl carbons and the C3a and C7a carbons of the indole (B1671886) ring. For instance, correlations from the N-CH₂ protons of the allyl group to the C2 and C7a carbons would confirm the N-alkylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in confirming the conformation of the allyl group relative to the indole ring system.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 4 | ~8.4 | ~118 |

| 6 | ~8.2 | ~125 |

| 7 | ~7.1 | ~111 |

| 2-C=O | - | ~182 |

| 3-C=O | - | ~158 |

| 3a | - | ~119 |

| 5 | - | ~145 |

| 7a | - | ~150 |

| 1' (N-CH₂) | ~4.4 | ~42 |

| 2' (-CH=) | ~5.8 | ~132 |

| 3' (=CH₂) | ~5.2 | ~117 |

Note: These are predicted values based on data for 5-nitroisatin (B147319) and other N-substituted isatins and require experimental confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which provides valuable structural information. For this compound (C₁₁H₈N₂O₄), the exact mass can be calculated and experimentally verified to confirm its molecular formula.

The fragmentation of N-substituted isatins under mass spectrometric conditions often involves characteristic losses. For this compound, the following fragmentation pathways are anticipated:

Loss of the allyl group: Cleavage of the N-C bond of the allyl group would lead to a prominent fragment ion corresponding to the 5-nitroisatin cation.

Loss of CO: The dione moiety can undergo sequential loss of carbon monoxide molecules, a characteristic fragmentation for isatins.

Loss of NO₂: Fragmentation involving the nitro group, such as the loss of NO₂ or NO, is also expected.

Table 3: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment |

| 232.0484 | [M]⁺ |

| 191.0378 | [M - C₃H₅]⁺ (loss of allyl group) |

| 163.0429 | [M - C₃H₅ - CO]⁺ |

| 135.0480 | [M - C₃H₅ - 2CO]⁺ |

| 186.0718 | [M - NO₂]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra of this compound are expected to show characteristic absorption bands.

Carbonyl (C=O) Stretching: The two carbonyl groups at C2 and C3 will exhibit strong absorption bands in the FTIR spectrum, typically in the range of 1700-1770 cm⁻¹. The exact positions can be influenced by electronic effects of the nitro group and the N-allyl substituent.

Nitro (NO₂) Stretching: The asymmetric and symmetric stretching vibrations of the nitro group will appear as strong bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Allyl Group Vibrations: The C=C stretching of the allyl group is expected around 1640 cm⁻¹, and the C-H stretching and bending vibrations of the vinyl and methylene groups will also be present.

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds such as the C=C bond of the allyl group.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (amide) | ~1745 |

| C=O (ketone) | ~1730 |

| C=C (allyl) | ~1645 |

| C=C (aromatic) | 1600-1450 |

| NO₂ (asymmetric stretch) | ~1530 |

| NO₂ (symmetric stretch) | ~1350 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Investigations (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound itself is not chiral and therefore would not exhibit a CD or ORD spectrum.

However, if the molecule were to be derivatized in a way that introduces a chiral center, for instance, through an asymmetric reaction at the C3 position, then chiroptical spectroscopy would become a vital tool. In such a scenario, the Cotton effect observed in the CD spectrum, corresponding to the electronic transitions of the chromophores (the nitro-indolinedione system), would provide information about the absolute configuration of the newly formed stereocenter. The sign and magnitude of the Cotton effect would be characteristic of a particular enantiomer. As it stands for the parent compound, this technique is not applicable.

Applications of 1 Allyl 5 Nitroindoline 2,3 Dione As a Synthetic Building Block

Potential Utilization in the Synthesis of Diverse Heterocyclic Scaffolds

The indoline-2,3-dione moiety is a cornerstone in the synthesis of a vast array of heterocyclic compounds. The reactive C3-carbonyl group of 1-Allyl-5-nitroindoline-2,3-dione would be expected to react with a variety of binucleophiles to construct novel heterocyclic rings. For instance, condensation with 1,2-diamines could lead to the formation of spiro-quinoxalines, while reaction with hydrazines or hydroxylamine (B1172632) could yield hydrazones and oximes, which are valuable intermediates for further transformations.

The inherent reactivity of the isatin (B1672199) core allows for its participation in various cyclization and cycloaddition reactions. researchgate.net One can envision that the double bond of the allyl group could be exploited in intramolecular Heck reactions or ring-closing metathesis to generate fused ring systems. Furthermore, 1,3-dipolar cycloaddition reactions involving the carbonyl group or the double bond of the allyl group could provide access to unique spirocyclic and fused heterocyclic scaffolds. mdpi.com

Hypothetical Role in Multi-Component Reactions (MCRs) for Enhancing Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid generation of complex molecules in a single step. nih.gov Isatin and its derivatives are frequently employed in MCRs. It is highly probable that this compound could serve as a key component in various MCRs.

For example, in a Pfitzinger-type reaction, it could react with a compound containing an active methylene (B1212753) group and an amine to produce substituted quinoline-4-carboxylic acids. In a three-component reaction with an amine and a terminal alkyne (A³ coupling), it could potentially lead to the formation of propargylamines bearing the indoline-2,3-dione core. The presence of the allyl group could also enable its participation in Ugi or Passerini reactions, further expanding the accessible chemical space. beilstein-journals.org

Postulated Precursor for the Elaboration of Complex Molecules with Potential Biological Relevance

The isatin scaffold is present in numerous biologically active natural products and synthetic compounds. The structural features of this compound make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The nitro group can be reduced to an amino group, which can then be further functionalized to introduce a variety of substituents. This amino group could be crucial for modulating the biological activity of the resulting molecules.

The allyl group can be subjected to a range of transformations, such as oxidation, hydroboration-oxidation, or isomerization, to introduce additional functional groups. These modifications, combined with reactions at the C3-position, could lead to the synthesis of complex natural product analogues or novel chemical entities for drug discovery programs.

Speculative Development of Novel Catalyst Ligands and Organocatalysts Featuring the Indoline-2,3-dione Core

The rigid structure of the indoline-2,3-dione core, coupled with the potential for introducing coordinating groups, makes it a candidate for the development of novel ligands for catalysis. The nitrogen atom of the indoline (B122111) ring and the oxygen atoms of the carbonyl groups could potentially coordinate to metal centers. The allyl group could also be functionalized with phosphine (B1218219) or other ligating moieties.

Furthermore, the isatin framework can be incorporated into organocatalyst design. The presence of both hydrogen-bond donating and accepting groups, along with the potential for introducing chiral elements, suggests that derivatives of this compound could be explored as catalysts for various asymmetric transformations.

Future Research Directions and Unexplored Potential of 1 Allyl 5 Nitroindoline 2,3 Dione

Exploration of Novel Catalytic Transformations Involving the Allyl and Nitro Moieties

The allyl and nitro groups of 1-Allyl-5-nitroindoline-2,3-dione are ripe for exploration through innovative catalytic transformations. The allyl group, for instance, is a versatile handle for a variety of chemical reactions. Future research could focus on leveraging this moiety in metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, to introduce diverse substituents and build molecular complexity. Metathesis reactions, both self- and cross-metathesis, could lead to the synthesis of novel dimeric structures or the introduction of new functionalized side chains.

Furthermore, the nitro group presents a rich platform for chemical modification. Its reduction to an amino group is a well-established transformation that can be further exploited to generate a library of derivatives through N-acylation, N-alkylation, and the formation of sulfonamides. Beyond simple reduction, the nitro group can participate in various cycloaddition reactions and be a precursor for the generation of nitrile oxides, enabling the synthesis of novel heterocyclic systems fused to the isatin (B1672199) core. The development of stereoselective catalytic methods for these transformations will be crucial in accessing chiral derivatives with potentially enhanced biological activities.

Integration into Flow Chemistry and Automation for Scalable Synthesis

To unlock the full potential of this compound and its derivatives for various applications, efficient and scalable synthetic methods are paramount. Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, higher yields, better reproducibility, and the potential for automation. nih.govnih.gov Future research should focus on developing robust flow chemistry protocols for the synthesis of the parent compound and its subsequent derivatization.

This would involve the optimization of reaction parameters such as temperature, pressure, residence time, and catalyst loading in continuous flow reactors. The integration of in-line purification techniques, such as solid-phase extraction or crystallization, could lead to a fully automated "synthesis-to-purification" platform. Such a system would enable the rapid and efficient production of a diverse library of this compound derivatives for high-throughput screening in drug discovery and materials science. nih.gov

Advanced Computational Methodologies for De Novo Design of Derivatives

The rational design of novel this compound derivatives with tailored properties can be significantly accelerated by employing advanced computational methodologies. mdpi.comresearchgate.net Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of designed compounds with specific biological targets, such as enzymes or receptors. nih.govnih.gov This in silico approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity or physicochemical properties. nih.gov These models can then be used for the de novo design of new compounds with enhanced potency, selectivity, or improved drug-like properties. The use of machine learning and artificial intelligence algorithms in combination with these computational methods holds the promise of further accelerating the discovery of novel and potent derivatives.

Discovery of New Mechanistic Pathways for Biological Activity In Vitro

While the isatin scaffold is known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties, the specific mechanisms of action for many of its derivatives remain to be fully elucidated. nih.govfrontiersin.org Future in vitro studies on this compound and its derivatives should aim to uncover novel mechanistic pathways. This could involve a variety of cellular and biochemical assays to identify specific molecular targets.

For instance, studies could investigate the ability of these compounds to inhibit specific enzymes, such as kinases or proteases, which are often implicated in disease processes. nih.govfrontiersin.org Other potential mechanisms to explore include the induction of apoptosis, the modulation of signaling pathways, or the interference with protein-protein interactions. A deeper understanding of the molecular mechanisms underlying the biological activity of these compounds will be crucial for their development as therapeutic agents. Research has shown that some 5-nitroindole-2,3-dione derivatives exhibit cytotoxic effects on various human tumor cell lines. nih.gov

Development of Smart Materials and Sensors Incorporating the Isatin Scaffold

The unique chemical and photophysical properties of the isatin scaffold make it an attractive building block for the development of smart materials and sensors. The presence of both hydrogen bond donors and acceptors, along with the extended π-system, allows for the formation of ordered structures and the potential for interesting photophysical behavior. thieme-connect.de

Future research could explore the incorporation of this compound into polymers or other materials to create novel sensors. For example, the nitro group could act as a recognition site for specific analytes, leading to a change in the material's color or fluorescence upon binding. The allyl group could be used to polymerize or graft the isatin unit onto surfaces or into matrices. The development of such chemosensors could have applications in environmental monitoring, medical diagnostics, and industrial process control.

Q & A

Q. What are the optimal synthetic routes for 1-Allyl-5-nitroindoline-2,3-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or allylation of the parent nitroindoline scaffold. For example, Tribak et al. (2016) demonstrated the allylation of 5-chloroindoline-2,3-dione using allyl bromide under reflux in acetone, achieving yields of 65–75% . Key variables include solvent polarity (e.g., acetone vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of allylating agents. Kinetic studies (e.g., time-resolved NMR) can monitor intermediate formation to optimize stepwise reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond angles and torsional strain in the allyl-nitroindoline system. For example, crystal structures of analogous compounds (e.g., 1-Allyl-5-chloroindoline-2,3-dione) reveal deviations in the C–N–C bond angle (~128°) due to steric effects .

- NMR : H and C NMR distinguish allyl protons (δ 5.2–5.8 ppm) and nitro-group deshielding effects on adjacent carbons.

- IR : Confirms nitro group absorption at ~1520 cm (asymmetric stretch) and 1350 cm (symmetric stretch) .

Q. How can researchers assess the compound’s potential biological activity?

Methodological Answer:

- In vitro assays : Screen for antimicrobial activity using disk diffusion (e.g., against E. coli or S. aureus) or anticancer potential via MTT assays. Structural analogs (e.g., 3-ethyl-5-nitroindole derivatives) show activity linked to nitro group redox properties .

- Docking studies : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., bacterial nitroreductases) based on nitroindoline’s electron-deficient aromatic system .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions between experimental and theoretical data on nitroindoline derivatives?

Methodological Answer: Discrepancies in bond lengths or electronic properties (e.g., HOMO-LUMO gaps) often arise from approximations in computational models. Tribak et al. (2016) compared experimental XRD data with B3LYP/6-31G(d) DFT results for 1-Allyl-5-chloroindoline-2,3-dione, identifying deviations <0.05 Å in bond lengths after incorporating dispersion corrections . Use solvent-effect models (e.g., PCM) and hybrid functionals (e.g., M06-2X) to improve accuracy for nitro group polarization .

Q. What factorial design strategies optimize reaction conditions for synthesizing derivatives?

Methodological Answer: A factorial design can evaluate variables like temperature, solvent, and catalyst loading. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 80°C |

| Solvent | Acetone | DMF |

| Catalyst (KCO) | 1 eq. | 2 eq. |

ANOVA analysis identifies significant interactions (e.g., solvent-catalyst synergy). Pre-experimental screening (e.g., Plackett-Burman) reduces variables before full optimization .

Q. How do structural modifications (e.g., allyl vs. benzyl substituents) alter electronic properties?

Methodological Answer:

- Cyclic voltammetry : Compare reduction potentials of nitro groups. Allyl groups (electron-donating) may shift by 50–100 mV vs. benzyl derivatives.

- NBO analysis : Quantify hyperconjugation between allyl π-electrons and nitroindoline’s LUMO. For example, 5-nitroindoline derivatives exhibit stronger conjugation than chloro analogs, affecting reactivity in nucleophilic substitutions .

Q. What theoretical frameworks guide mechanistic studies of nitroindoline reactivity?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in electrophilic substitutions (e.g., nitration) based on HOMO localization.

- Marcus Theory : Model electron-transfer kinetics in nitro group reductions, incorporating solvent reorganization energy .

- Hammett Plots : Correlate substituent effects (σ) with reaction rates in SNAr mechanisms .

Methodological Challenges and Solutions

Q. How to address discrepancies in crystallographic data between nitroindoline analogs?

Methodological Answer: For example, this compound may exhibit torsional strain (C–Allyl–N–C angle ~125°) vs. 1-Allyl-5-chloroindoline-2,3-dione (128°). Refine XRD data with Hirshfeld surface analysis to distinguish static disorder from genuine conformational differences .

Q. What strategies validate computational models for predicting biological activity?

Methodological Answer:

- QSAR validation : Use leave-one-out cross-validation (LOOCV) on a library of nitroindoline derivatives. Metrics like > 0.5 indicate predictive power.

- Experimental benchmarking : Compare docking scores (e.g., Glide SP) with IC values from enzyme inhibition assays .

Q. How to design studies linking nitroindoline’s chemical stability to environmental factors?

Methodological Answer:

- Accelerated stability testing : Expose the compound to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS.

- pH-rate profiling : Measure hydrolysis rates in buffers (pH 1–13) to identify degradation pathways (e.g., nitro group reduction under acidic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.